molecular formula C8H11Cl2N B1460165 (2-Chloro-5-methylphenyl)methanamine hydrochloride CAS No. 42365-55-9

(2-Chloro-5-methylphenyl)methanamine hydrochloride

Cat. No.: B1460165
CAS No.: 42365-55-9
M. Wt: 192.08 g/mol
InChI Key: JVENPKHXJGHJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-5-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 42365-55-9 . It has a molecular weight of 192.09 and its IUPAC name is this compound . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10ClN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H . This indicates that the compound consists of a chlorinated, methylated phenyl ring attached to a methanamine group.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is soluble, with a Log S (ESOL) value of -3.33 .

Scientific Research Applications

Organic Synthesis and Characterization

One area of application is in the synthesis of complex organic molecules and characterization of their properties. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound through a polyphosphoric acid condensation route showcases the utility of related compounds in synthesizing novel organic materials with potential applications in various fields, including material science and drug discovery. These compounds are characterized using techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry, highlighting their role in advancing analytical chemistry (Shimoga, Shin, & Kim, 2018).

Pharmacological Research

In pharmacological research, compounds structurally related to "(2-Chloro-5-methylphenyl)methanamine hydrochloride" are investigated for their potential as therapeutic agents. For instance, research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists indicates the exploration of similar compounds for antidepressant activity. These studies involve extensive in vitro and in vivo analyses to determine their pharmacological properties, receptor selectivity, and therapeutic potential (Sniecikowska et al., 2019).

Environmental Studies

Research also extends to the environmental impact and behavior of chemically related substances. For instance, a study on the field-scale herbicide runoff and volatilization of metolachlor, a compound with structural similarities, provides insights into the environmental persistence and mobility of such chemicals. These findings have significant implications for environmental policy, agricultural practices, and the development of safer chemical alternatives (Gish et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(2-chloro-5-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVENPKHXJGHJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-55-9
Record name Benzenemethanamine, 2-chloro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42365-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-5-methylphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Chloro-5-methylphenyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Chloro-5-methylphenyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Chloro-5-methylphenyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Chloro-5-methylphenyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Chloro-5-methylphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.